molecular formula C8H15NO3 B055689 tert-Butyl (1-oxopropan-2-yl)carbamate CAS No. 114857-00-0

tert-Butyl (1-oxopropan-2-yl)carbamate

Cat. No. B055689
M. Wt: 173.21 g/mol
InChI Key: OEQRZPWMXXJEKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl (1-oxopropan-2-yl)carbamate involves practical and scalable methods. One notable process involves a one-pot, two-step telescoped sequence starting from readily available materials, utilizing a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation, achieving over 97% purity (Li et al., 2012). Another approach uses enantioselective syntheses through asymmetric syn- and anti-aldol reactions to set stereogenic centers, demonstrating its utility in creating building blocks for novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

Molecular Structure Analysis

The molecular structure of tert-Butyl (1-oxopropan-2-yl)carbamate derivatives shows an interesting interplay of strong and weak hydrogen bonds, which assembles molecules into a three-dimensional architecture. This is evident in the structural characterization of derivatives, highlighting the importance of molecular environments and interactions in the crystal structure (Das et al., 2016).

Chemical Reactions and Properties

Chemical transformations of tert-Butyl (1-oxopropan-2-yl)carbamate and its derivatives include chemoselective transformations via tert-butyldimethylsilyl carbamates. These transformations allow for the conversion of commonly used amino protecting groups into N-ester type compounds under mild reaction conditions, showcasing the versatility of tert-Butyl (1-oxopropan-2-yl)carbamate in synthetic organic chemistry (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The synthesis and physical properties of tert-Butyl (1-oxopropan-2-yl)carbamate derivatives, such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, have been explored, with the latter being converted to a potent β-secretase inhibitor. These studies often involve characterizing the compound using techniques like X-ray diffraction and NMR spectroscopy, providing detailed insights into its structural and physical characteristics (Li et al., 2015).

Chemical Properties Analysis

The chemical properties of tert-Butyl (1-oxopropan-2-yl)carbamate involve its reactions with various electrophiles, demonstrating its utility as a building block in organic synthesis. For example, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of N-(Boc) nitrone equivalents, highlight the compound's reactivity and potential in synthesizing hydroxylamines and other functional groups under mild conditions (Guinchard, Vallée, & Denis, 2005).

Scientific Research Applications

1. Crystallography

  • Summary of Application : The compound “tert-Butyl ®-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate” has been studied for its crystal structure .
  • Methods of Application : The crystal structure was determined using X-ray diffraction techniques. The crystal was a clear light colorless block with dimensions 0.28 × 0.19 × 0.15 mm. The data was collected using Cu Kα radiation (1.54184 Å) and the diffractometer was in ω -scans mode .
  • Results : The crystal structure was found to be monoclinic, P 2 1 (no. 4), with cell dimensions a = 10.7872 (2) Å, b = 5.02626 (11) Å, c = 15.5479 (3) Å, β = 94.2278 (17)°, V = 840.70 (3) Å 3, Z = 2 .

2. Photocatalyzed Amination

  • Summary of Application : A derivative of tert-butyl carbamate has been used in the photocatalyzed amination of o-hydroxyarylenaminones.
  • Methods of Application : The process involves the use of a photocatalyst to facilitate the amination reaction.
  • Results : This process allows for the synthesis of 3-aminochromones, which have applications in creating diverse amino pyrimidines.

3. Organic Building Blocks

  • Summary of Application : This compound is used as an organic building block in the synthesis of other complex organic compounds .
  • Methods of Application : The specific methods of application can vary widely depending on the target compound being synthesized .
  • Results : The results would also depend on the specific synthesis process being used .

4. Synthesis of N-Boc-protected anilines

  • Summary of Application : tert-Butyl carbamate has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines .
  • Methods of Application : The process involves the use of a palladium catalyst to facilitate the synthesis .
  • Results : This process allows for the synthesis of N-Boc-protected anilines, which have applications in various chemical reactions .

5. Synthesis of 3-aminochromones

  • Summary of Application : A derivative of tert-butyl carbamate has been used in the synthesis of 3-aminochromones .
  • Methods of Application : The process involves the use of a photocatalyst to facilitate the amination reaction .
  • Results : This process allows for the synthesis of 3-aminochromones, which have applications in creating diverse amino pyrimidines .

6. Synthesis of Cathepsin C Inhibitors

  • Summary of Application : A derivative of tert-butyl carbamate, specifically “(S)-tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-yl)carbamate”, has been used in the preparation of cathepsin C inhibitors .
  • Methods of Application : The specific methods of application can vary widely depending on the target compound being synthesized .
  • Results : The results would also depend on the specific synthesis process being used .

Safety And Hazards

Safety information for “tert-Butyl (1-oxopropan-2-yl)carbamate” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(1-oxopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQRZPWMXXJEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337966
Record name tert-Butyl (1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-oxopropan-2-yl)carbamate

CAS RN

114857-00-0
Record name tert-Butyl (1-oxopropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-oxopropan-2-yl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RR Lavieri, SA Scott, PE Selvy, K Kim… - Journal of medicinal …, 2010 - ACS Publications
Phospholipase D (PLD) catalyzes the conversion of phosphatidylcholine to the lipid second messenger phosphatidic acid. Two mammalian isoforms of PLD have been identified, PLD1 …
Number of citations: 97 pubs.acs.org
F Zamani, SG Pyne, CJT Hyland - The Journal of Organic …, 2017 - ACS Publications
The simultaneous control of diastereoselectivity and regioselectivity in Zn-catalyzed allenylation reactions of N-protected l-α-amino aldehydes is reported. A reversal in …
Number of citations: 18 pubs.acs.org
A Buaphan - 2013 - sure.su.ac.th
Arboflorine, a Natural products isolated from the plant family Kopsia found in the region of Southeast Asia, India and China. In Southeast Asia, some of the traditional treatments for …
Number of citations: 0 www.sure.su.ac.th
B Kou, Z Zhang, X Han, Z Zhou, Z Xu… - Journal of Medicinal …, 2023 - ACS Publications
Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs) are an attractive class of potential anti-HBV therapeutic agents. Here we describe the efforts toward the discovery of a …
Number of citations: 3 pubs.acs.org
WP Juma - 2019 - wiredspace.wits.ac.za
The Morita-Baylis-Hillman reaction (MBHR) is a carbon-carbon bond forming reaction that affords multifunctional Morita-Baylis-Hillman adducts (MBHA) with various synthetic …
Number of citations: 2 wiredspace.wits.ac.za
D Fan, B Wang, G Stelitano, K Savková… - Journal of Medicinal …, 2021 - ACS Publications
The benzothiazinone (BTZ) scaffold compound PBTZ169 kills Mycobacterium tuberculosis by inhibiting the essential flavoenzyme DprE1, consequently blocking the synthesis of the cell …
Number of citations: 18 pubs.acs.org
L Nguyen, DC Schultz, SS Terzyan, M Rezaei… - Bioorganic & Medicinal …, 2022 - Elsevier
Inhibitors of gamma-glutamyl transpeptidase (GGT1, aka gamma-glutamyl transferase) are needed for the treatment of cancer, cardiovascular illness and other diseases. Compounds …
Number of citations: 3 www.sciencedirect.com
合川勝二 - 2019 - tsukuba.repo.nii.ac.jp
ハイポゴナディズム, サルコペニア, カケクシアの治療薬開発を指向して, 臓器選択的アンドロゲン受容体モジュレーター (SARMs) のデザイン, 合成, 及び生物学的評価を行った. SARMs は筋肉や…
Number of citations: 5 tsukuba.repo.nii.ac.jp

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